A Technical Guide to 2-(2,5-Dibromophenyl)acetic Acid: Synthesis, Characterization, and Applications
A Technical Guide to 2-(2,5-Dibromophenyl)acetic Acid: Synthesis, Characterization, and Applications
Abstract: This guide provides an in-depth technical overview of 2-(2,5-dibromophenyl)acetic acid (CAS No. 203314-28-7), a valuable halogenated phenylacetic acid derivative. We will explore its fundamental chemical and physical properties, present a detailed, field-proven synthetic protocol, and discuss its characterization using modern analytical techniques. Furthermore, this whitepaper elucidates the compound's significance as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical intermediates and therapeutic candidates. The content herein is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering both foundational knowledge and actionable protocols.
Core Compound Identification and Properties
2-(2,5-Dibromophenyl)acetic acid is a disubstituted aromatic carboxylic acid. The strategic placement of two bromine atoms on the phenyl ring imparts unique steric and electronic properties, making it a desirable intermediate in synthetic chemistry.[1] Its core identifiers and physicochemical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 203314-28-7 | [2][3][4][5] |
| IUPAC Name | (2,5-dibromophenyl)acetic acid | [2] |
| Molecular Formula | C₈H₆Br₂O₂ | [3][4][5] |
| Molecular Weight | 293.94 g/mol | [3][4][5] |
| MDL Number | MFCD02664691 | [3][4] |
| InChI Key | NKZKFWYEXDBOTP-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)CC1=CC(Br)=CC=C1Br |[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White to Yellow Solid | [2] |
| Melting Point | ~135-138 °C (by analogy) | [6] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | [6] |
| Purity | Typically available at ≥97% | [2] |
| Storage | Sealed in a dry environment at room temperature. |[2][3] |
Synthesis and Purification Protocol
While several synthetic routes can be envisioned, a common and reliable method involves the hydrolysis of the corresponding phenylacetonitrile intermediate. This nitrile precursor can be synthesized from 2,5-dibromobenzyl bromide. This multi-step approach is advantageous as it utilizes readily available starting materials and employs robust, scalable chemical transformations.
Caption: Proposed synthetic workflow for 2-(2,5-dibromophenyl)acetic acid.
Detailed Step-by-Step Methodology
Objective: To synthesize 2-(2,5-dibromophenyl)acetic acid from 2,5-dibromobenzyl bromide via a nitrile intermediate.
Materials:
-
2,5-Dibromobenzyl bromide
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 2M
Protocol:
Part A: Synthesis of 2-(2,5-Dibromophenyl)acetonitrile
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide (1.1 eq.) in anhydrous DMSO.
-
Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving a "naked," highly reactive cyanide anion. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.
-
-
Addition of Substrate: Slowly add a solution of 2,5-dibromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMSO to the cyanide solution.
-
Reaction Execution: Heat the mixture to 60-70°C and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting benzyl bromide spot indicates reaction completion.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Causality: The water wash removes residual DMSO, and the brine wash removes bulk water from the organic phase, improving drying efficiency.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude nitrile product. This intermediate is often sufficiently pure for the next step.
Part B: Hydrolysis to 2-(2,5-Dibromophenyl)acetic Acid
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Reaction Setup: To the crude 2-(2,5-dibromophenyl)acetonitrile, add a 3:1 mixture of concentrated sulfuric acid and water.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) for 8-12 hours. The reaction is vigorous and should be performed in a well-ventilated fume hood.
-
Causality: The harsh acidic conditions and high temperature are necessary to hydrolyze the stable nitrile group first to an amide and then to the carboxylic acid.
-
-
Workup and Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully pour the cooled mixture over crushed ice. A solid precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid.
-
Purification: Recrystallize the crude solid from an ethanol/water solvent system to yield pure 2-(2,5-dibromophenyl)acetic acid.
-
Final Validation: Dry the purified product under vacuum. Confirm its identity and purity through melting point analysis, ¹H NMR, ¹³C NMR, and LC-MS.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized compound. While specific spectra for this exact molecule are not widely published, the expected characteristics can be reliably predicted based on its structure and data from similar compounds.[7]
Table 3: Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ ~11-12 ppm (s, 1H, -COOH); δ ~7.5-7.6 ppm (m, 2H, Ar-H); δ ~7.2 ppm (m, 1H, Ar-H); δ ~3.8 ppm (s, 2H, -CH₂-). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~175-178 ppm (-COOH); δ ~135-140 ppm (Ar-C); δ ~130-134 ppm (Ar-CH); δ ~122-125 ppm (Ar-C-Br); δ ~40-42 ppm (-CH₂-). Expect six distinct aromatic carbon signals due to asymmetry. |
| LC-MS (ESI-) | [M-H]⁻ calculated for C₈H₅Br₂O₂⁻: 292.86. Observed m/z should correspond to this value, showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4). |
| FT-IR (ATR, cm⁻¹) | Broad O-H stretch (~2500-3300), sharp C=O stretch (~1700-1725), C-Br stretches (~550-650). |
Applications in Research and Drug Development
The primary value of 2-(2,5-dibromophenyl)acetic acid lies in its role as a versatile chemical intermediate.[1][6] The carboxylic acid functional group is a handle for various transformations (e.g., amidation, esterification), while the bromine atoms are ideal sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of molecular complexity.
Halogenated phenylacetic acids and their derivatives are known to possess potential as pharmacophores.[1] For example, related structures have been investigated as inhibitors for enzymes like aldose reductase and cyclooxygenase (COX), which are key targets in inflammatory and metabolic diseases.[1] This compound serves as an excellent starting point for generating libraries of novel small molecules for high-throughput screening.
Caption: Role as a building block in a typical drug discovery workflow.
Safety and Handling
2-(2,5-Dibromophenyl)acetic acid is classified as a hazardous substance and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description | Source |
|---|---|---|---|
| Signal Word | Warning | [2] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[2] |
Handling Recommendations:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Always handle this compound within a certified chemical fume hood.
-
Avoid generating dust.
-
Ensure proper grounding to prevent static discharge.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
References
-
2-(2,5-DibroMophenyl)acetic acid. (2024). ChemBK. Retrieved from [Link]
Sources
- 1. 2-(2,5-dibromophenyl)acetic Acid | 203314-28-7 | Benchchem [benchchem.com]
- 2. 2-(2,5-Dibromophenyl)acetic acid | 203314-28-7 [sigmaaldrich.com]
- 3. 203314-28-7|2-(2,5-Dibromophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. CAS 203314-28-7 | 2621-9-13 | MDL MFCD02664691 | 2,5-Dibromophenylacetic acid | SynQuest Laboratories [synquestlabs.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum [chemicalbook.com]



